

A Comparative Guide to Substituted Benzamido Benzoic Acids: Structure, Function, and Therapeutic Potential

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Compound of Interest

Compound Name: *4-(Benzoylamino)benzoic acid*

Cat. No.: *B042514*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of substituted benzamido benzoic acids, a class of compounds with significant therapeutic potential across various disease areas. By analyzing their structural modifications and corresponding functional activities, this document aims to facilitate the rational design of novel drug candidates. The information presented is supported by experimental data from peer-reviewed studies.

Structural and Functional Overview

Substituted benzamido benzoic acids are a versatile scaffold in medicinal chemistry. The core structure, consisting of a benzoic acid moiety linked to a substituted benzamide group, allows for extensive chemical modifications. These modifications significantly influence the compound's pharmacokinetic and pharmacodynamic properties, leading to a wide range of biological activities. Researchers have explored their potential as inhibitors of enzymes like soluble epoxide hydrolase (sEH) and histone deacetylases (HDACs), as well as antagonists for receptors such as P2Y14.^{[1][2][3]}

The general structure of these compounds allows for substitutions on both the benzamido and the benzoic acid rings. The nature and position of these substituents play a critical role in determining the compound's target specificity, potency, and overall pharmacological profile.^{[4][5]}

Comparative Biological Activity

The biological activity of substituted benzamido benzoic acids is highly dependent on their substitution patterns. The following tables summarize key quantitative data from various studies, highlighting the structure-activity relationships (SAR) of these compounds.

Table 1: Inhibition of Soluble Epoxide Hydrolase (sEH) by 4-Benzamidobenzoic Acid Hydrazide Derivatives[1][6]

Compound ID	R-group on Benzamido Ring	Linker to Hydrazide	% Inhibition at 1 nM
5a	H	Carbonylbenzoic acid	Not specified
5c	4-Cl	Carbonylbenzoic acid	47%
6a	H	Oxobutanoic acid	Not specified
6c	4-Cl	Oxobutanoic acid	72%
AUDA	(Adamantan-1-yl-ureido)	Dodecanoic acid	50%

Data extracted from a study on novel sEH inhibitors. AUDA (12-(3-Adamantan-1-yl-ureido)-dodecanoic acid) is a known potent sEH inhibitor used as a reference.[1][6]

Table 2: Anti-proliferative Activity of N-Substituted Benzamide Derivatives Against Cancer Cell Lines[2]

Compound ID	R-group on Benzamide	Cell Line	IC ₅₀ (μM)
13e	(4-aminophenyl)amino	MCF-7	12.5
13f	(4-(dimethylamino)phenyl)amino	MCF-7	>50
13h	(pyridin-4-yl)amino	MCF-7	8.3
13k	(quinolin-6-yl)amino	MCF-7	6.2
MS-275	(pyridin-3-yl)methoxy	MCF-7	5.6

IC₅₀ values represent the concentration required to inhibit 50% of cell growth. MS-275 (Entinostat) is a known HDAC inhibitor used as a reference.[\[2\]](#)

Table 3: P2Y₁₄ Receptor Antagonistic Activity of 3-Amide-5-Aryl Benzoic Acid Derivatives[\[3\]](#)

Compound ID	5-Aryl Group	IC ₅₀ (nM)
11m	4-Fluorophenyl	2.18
PPTN	N/A	>1000

PPTN is a known P2Y₁₄ receptor antagonist used as a reference.[\[3\]](#)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of substituted benzamido benzoic acids.

General Synthesis of 4-(4-substitutedbenzamido)benzoic acid:[\[1\]](#)[\[6\]](#) A solution of 4-aminobenzoic acid and a para-substituted benzoyl chloride are stirred in dry tetrahydrofuran (THF) in the presence of anhydrous sodium carbonate at room temperature for 6-12 hours. The solvent is then evaporated, and the resulting precipitate is washed with water and recrystallized from ethanol to yield the final product.

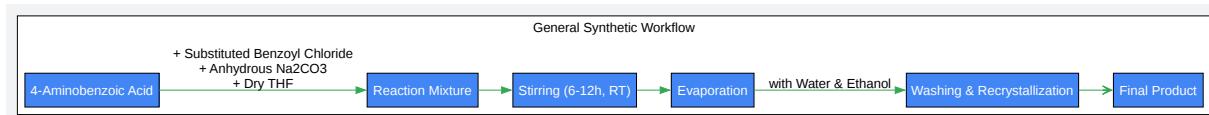
In Vitro sEH Inhibition Assay:[1] The inhibitory activity of the compounds against soluble epoxide hydrolase (sEH) is determined using an in vitro assay. The synthesized compounds are tested at a concentration of 1 nM and their inhibitory activity is compared to a known potent urea-based sEH inhibitor, AUDA, at the same concentration.

MTT Assay for Anti-proliferative Activity:[2][7] Human cancer cell lines (e.g., MCF-7, MDA-MB-231, K562, and A549) are used to evaluate the anti-proliferative activity of the synthesized benzamide derivatives. The assay is performed in 96-well plates, and the cells are treated with various concentrations of the compounds. The cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, and the IC_{50} values are calculated.

P2Y₁₄ Receptor Antagonism Assay:[3] The antagonistic activity of the compounds on the P2Y₁₄ receptor is evaluated. The potency of the compounds is determined by measuring their ability to inhibit the receptor's response to an agonist. The IC_{50} values are then calculated to quantify their antagonistic activity.

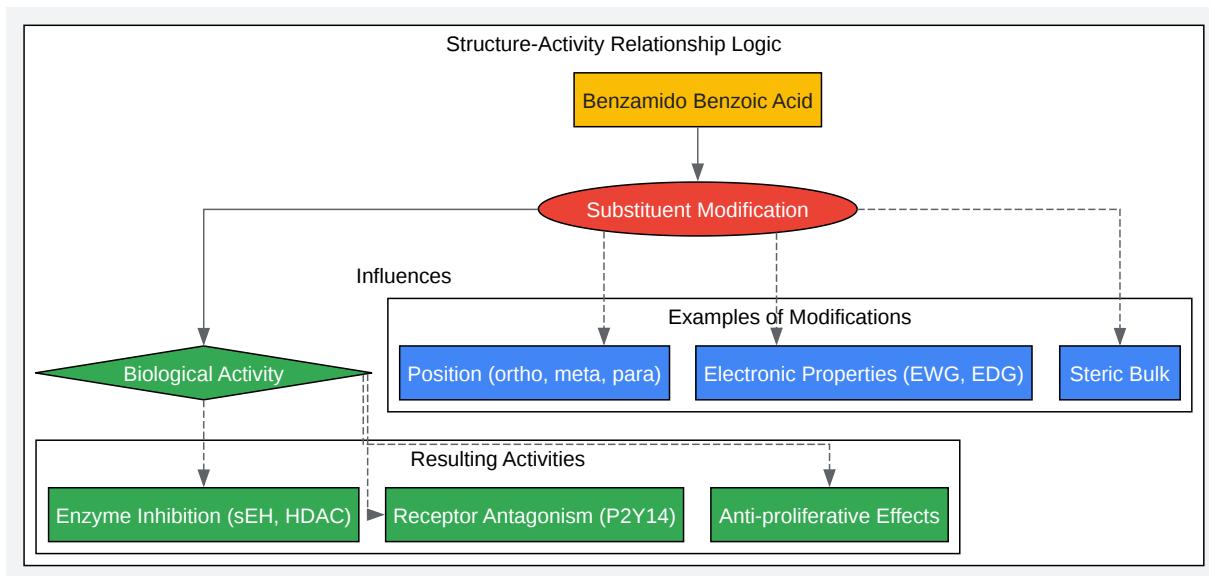
Visualizing Molecular Interactions and Experimental Processes

Diagrams are essential tools for understanding complex biological pathways and experimental workflows. The following visualizations are provided in the DOT language for clarity and reproducibility.

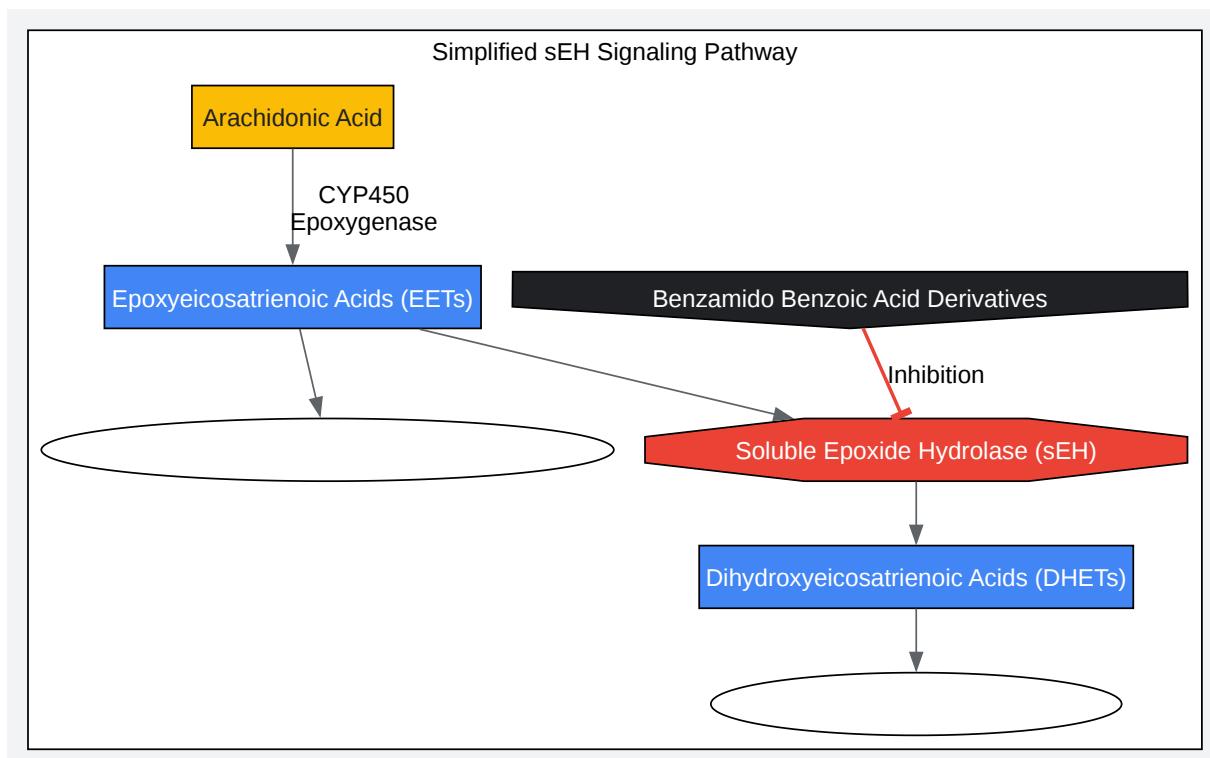


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General Synthetic Workflow for Benzamido Benzoic Acids.

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Structure-Activity Relationship (SAR) Logic.



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Simplified Soluble Epoxide Hydrolase (sEH) Signaling Pathway.

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